![molecular formula C21H25NO4 B1599652 (S)-tert-Butyl 2-(((benzyloxy)carbonyl)amino)-3-phenylpropanoate CAS No. 7670-20-4](/img/structure/B1599652.png)
(S)-tert-Butyl 2-(((benzyloxy)carbonyl)amino)-3-phenylpropanoate
Overview
Description
“(S)-tert-Butyl 2-(((benzyloxy)carbonyl)amino)-3-phenylpropanoate” is a chemical compound with the molecular formula C21H25NO4 . It has a molecular weight of 355.43 g/mol . This product is not intended for human or veterinary use and is meant for research purposes only.
Physical And Chemical Properties Analysis
“(S)-tert-Butyl 2-(((benzyloxy)carbonyl)amino)-3-phenylpropanoate” is a solid at room temperature . Its exact physical and chemical properties, such as melting point, boiling point, solubility, and stability, are not specified in the sources I found.Scientific Research Applications
Biomedical Applications: Hydrogel Formation
Z-PHE-OTBU plays a crucial role in the formation of short to ultrashort peptide-based hydrogels . These hydrogels are highly stable despite their high water content and are used in various biomedical applications such as cell therapeutics, drug delivery, tissue engineering, regeneration, contact lenses, biosensors, and wound healing .
Nanomedicine: Peptide Self-Assembly
The compound is integral to the self-assembly of short peptides, which is a significant area of research in nanomedicine. The Phe-Phe motif , to which Z-PHE-OTBU contributes, is used for creating nanostructures and hydrogels that have applications ranging from drug delivery systems and biomaterials to new therapeutic paradigms .
Peptide Synthesis: Protecting Group
In peptide synthesis, Z-PHE-OTBU is used as a protecting group for the carboxyl function of amino acids. This allows for the selective formation of peptide bonds without interference from other reactive groups, which is essential for synthesizing complex peptides .
Material Science: Peptide Coupling
Z-PHE-OTBU is involved in peptide coupling reactions, which are pivotal in material science. It helps in the synthesis of peptide libraries with high yields and low epimerization, contributing to the development of new materials and high throughput screening libraries .
Drug Synthesis: Deprotection in Biocatalysis
The compound is used in the deprotection step of drug synthesis. It serves as a precursor in the synthesis of various drugs, where its removal is facilitated by biocatalysts, making the process more efficient and environmentally friendly .
Peptide Research: Inverse Solid-Phase Peptide Synthesis
Z-PHE-OTBU is utilized in inverse solid-phase peptide synthesis (SPPS), which is an innovative approach in peptide research. This method is particularly useful for synthesizing C-terminally modified peptides and peptide mimetics, expanding the capabilities of peptide-based drug development .
Mechanism of Action
Target of Action
Z-PHE-OTBU, also known as tert-butyl (2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoate or (S)-tert-Butyl 2-(((benzyloxy)carbonyl)amino)-3-phenylpropanoate, is primarily targeted at deprotectase biocatalysts . These biocatalysts selectively remove protecting groups (PGs) from various organic substrates . The common PGs include N-carbobenzyloxy (Cbz or Z) of amines and tert-butyloxycarbonyl (OtBu) of acids .
Mode of Action
Z-PHE-OTBU interacts with its targets, the deprotectase biocatalysts, to facilitate the removal of PGs . This interaction is highly selective, allowing the biocatalyst to act only on its target, leaving other functional groups (FGs) and PGs untouched . This selectivity is a key feature of the compound’s mode of action .
Biochemical Pathways
The primary biochemical pathway affected by Z-PHE-OTBU is the deprotection of doubly-protected amino acids . This involves the removal of the OtBu PG from various amino acid substrates by the Bacillus BS2 esterase . The compound also affects the phenylalanine metabolic pathway, specifically the conversion of prephenate to arogenate .
Pharmacokinetics
It’s important to note that the compound is used in organic synthesis, which often requires multiple steps where a functional group (fg) is concealed from reaction by a protecting group (pg) . The ADME properties of such compounds are crucial in determining their bioavailability .
Result of Action
The result of Z-PHE-OTBU’s action is the production of free L-Phe from the model substrate CBz-L-Phe OtBu . This is achieved through a 1 pot, 2 step deprotection process involving both the BS2 and Cbz-ase . In addition, Z-PHE-OTBU has been found to display potent cytotoxic activity via an unknown mechanism .
Action Environment
The action environment of Z-PHE-OTBU is typically in the context of organic synthesis, where it is used to selectively remove PGs from various organic substrates . The efficiency and stability of this process can be influenced by various environmental factors, such as the presence of other reactive groups . .
properties
IUPAC Name |
tert-butyl (2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO4/c1-21(2,3)26-19(23)18(14-16-10-6-4-7-11-16)22-20(24)25-15-17-12-8-5-9-13-17/h4-13,18H,14-15H2,1-3H3,(H,22,24)/t18-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHIJXCRBBAMSEG-SFHVURJKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H](CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50454059 | |
Record name | tert-Butyl N-[(benzyloxy)carbonyl]-L-phenylalaninate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50454059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-tert-Butyl 2-(((benzyloxy)carbonyl)amino)-3-phenylpropanoate | |
CAS RN |
7670-20-4 | |
Record name | N-[(Phenylmethoxy)carbonyl]-L-phenylalanine 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7670-20-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl N-[(benzyloxy)carbonyl]-L-phenylalaninate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50454059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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